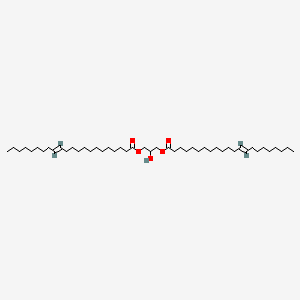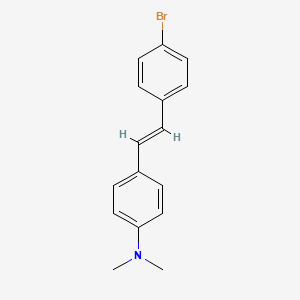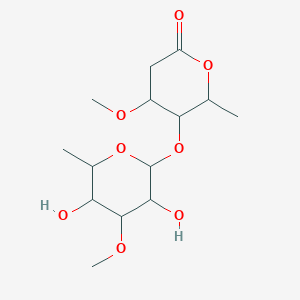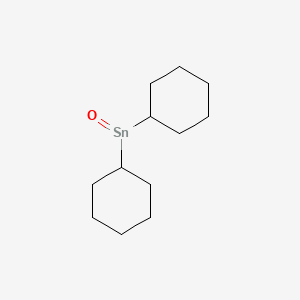
1,3-Didocosenoin (13Z)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dierucin, also known as 1,3-Di(cis-13-docosenoyl)-rac-glycerol, is a compound with the molecular formula C47H88O5 and a molecular weight of 733.20 g/mol It is a type of triglyceride where two of the three hydroxyl groups of glycerol are esterified with erucic acid
Métodos De Preparación
1,3-Dierucin can be synthesized through several methods. One common synthetic route involves the esterification of glycerol with erucic acid under specific reaction conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve more advanced techniques, such as enzymatic catalysis, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,3-Dierucin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation, where hydrogen gas and a catalyst like palladium on carbon are used to reduce the double bonds in the erucic acid chains.
Aplicaciones Científicas De Investigación
1,3-Dierucin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of triglycerides and their derivatives in various chemical reactions.
Biology: Researchers use 1,3-Dierucin to investigate the metabolic pathways of triglycerides and their role in cellular processes.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1,3-Dierucin involves its interaction with specific molecular targets and pathways. In biological systems, it is hydrolyzed by lipases to release erucic acid and glycerol. Erucic acid can then be further metabolized through beta-oxidation to produce energy. The compound’s effects on metabolic pathways and cellular processes are of particular interest in research related to metabolic disorders and cardiovascular health .
Comparación Con Compuestos Similares
1,3-Dierucin can be compared with other similar compounds, such as:
1,2-Dierucin: This isomer has the erucic acid chains esterified at the 1 and 2 positions of glycerol, leading to different chemical and physical properties.
Monoerucin: This compound has only one erucic acid chain esterified to glycerol, making it less hydrophobic compared to 1,3-Dierucin.
Brassidic Acid: A monounsaturated fatty acid similar to erucic acid, but with a different carbon chain length and double bond position.
1,3-Dierucin stands out due to its specific esterification pattern, which influences its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C47H88O5 |
|---|---|
Peso molecular |
733.2 g/mol |
Nombre IUPAC |
[3-[(E)-docos-13-enoyl]oxy-2-hydroxypropyl] (E)-docos-13-enoate |
InChI |
InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17+,20-18+ |
Clave InChI |
CBTMTZFHKUDGSX-XPWSMXQVSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)


![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)

![(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)

![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)



